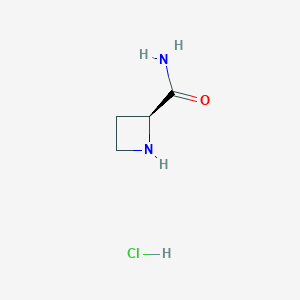
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as a sulfonyl chloride group attached to a fluorobenzene ring. These structural features make it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of 2-Chloro-5-fluoropyrimidine: This can be achieved by reacting 2-chloropyrimidine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Fluorobenzene: The final step involves coupling the sulfonylated pyrimidine with fluorobenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and sulfonyl chloride groups are reactive towards nucleophiles, leading to substitution reactions.
Electrophilic Aromatic Substitution: The fluorobenzene ring can undergo electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents or halogenating agents can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Thiolated Derivatives: Formed by nucleophilic substitution with thiols.
Coupled Products: Formed by cross-coupling reactions with various aryl or alkyl halides.
Scientific Research Applications
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and coupling reactions. These reactions enable the compound to modify biological targets, such as enzymes or receptors, by forming covalent bonds with nucleophilic residues. The presence of electron-withdrawing groups enhances its reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound, with similar reactivity but lacking the sulfonyl chloride group.
5-Fluoro-2-cyanopyrimidine: Another pyrimidine derivative with different functional groups, used in the synthesis of kinase inhibitors.
2-Chloro-5-fluoropyridine: A structurally related compound with a pyridine ring instead of a pyrimidine ring, used in similar synthetic applications.
Uniqueness
2-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in organic synthesis. The presence of both chloro and fluoro substituents, along with the sulfonyl chloride group, allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C10H4Cl2F2N2O2S |
|---|---|
Molecular Weight |
325.12 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H4Cl2F2N2O2S/c11-10-15-4-7(14)9(16-10)6-2-1-5(13)3-8(6)19(12,17)18/h1-4H |
InChI Key |
ZABCARZMNKYDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)C2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
![2-Oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B13979254.png)
